N-(6-bromo-1,3-benzothiazol-2-yl)-4-methylbenzamide
Description
Properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2OS/c1-9-2-4-10(5-3-9)14(19)18-15-17-12-7-6-11(16)8-13(12)20-15/h2-8H,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJNCJFXYMOKQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Bromination of 2-Aminobenzothiazole
Electrophilic aromatic bromination of 2-aminobenzothiazole represents a straightforward approach. The electron-deficient nature of the benzothiazole ring directs bromination to the 6-position due to the meta-directing effects of the thiazole sulfur and ortho/para-directing effects of the amino group.
Procedure :
- Substrate : 2-Aminobenzothiazole (1.0 mmol) is dissolved in anhydrous dichloromethane (10 mL).
- Brominating Agent : Bromine (1.2 mmol) or N-bromosuccinimide (NBS, 1.5 mmol) is added dropwise under nitrogen atmosphere.
- Catalyst : Ferric bromide (FeBr₃, 0.1 mmol) enhances electrophilic substitution.
- Conditions : Reflux at 40°C for 6–8 hours.
- Workup : The reaction mixture is quenched with saturated sodium bicarbonate, extracted with dichloromethane, and purified via column chromatography (silica gel, ethyl acetate/hexane).
Cyclization of Brominated Aniline Derivatives
An alternative route involves constructing the benzothiazole ring from pre-brominated precursors:
Procedure :
- Starting Material : 2-Amino-4-bromothiophenol (1.0 mmol) is reacted with cyanogen bromide (1.2 mmol) in ethanol.
- Conditions : Reflux at 80°C for 12 hours.
- Mechanism : Cyclization via nucleophilic attack of the thiol group on the nitrile carbon, followed by aromatization.
Synthesis of 4-Methylbenzoyl Chloride
Activation of 4-methylbenzoic acid to its acyl chloride is critical for subsequent amide bond formation:
Procedure :
- Substrate : 4-Methylbenzoic acid (1.0 mmol) is suspended in thionyl chloride (5 mL).
- Catalyst : Dimethylformamide (DMF, 2 drops) accelerates the reaction.
- Conditions : Reflux at 70°C for 3 hours. Excess thionyl chloride is removed under reduced pressure.
Purity : >95% (confirmed by FTIR; absence of -OH stretch at 2500–3000 cm⁻¹).
Amide Coupling: Formation of N-(6-Bromo-1,3-Benzothiazol-2-yl)-4-Methylbenzamide
The final step involves nucleophilic acyl substitution between 6-bromo-2-aminobenzothiazole and 4-methylbenzoyl chloride:
Procedure :
- Reactants : 6-Bromo-2-aminobenzothiazole (1.0 mmol) and 4-methylbenzoyl chloride (1.2 mmol) are dissolved in anhydrous acetone (15 mL).
- Base : Triethylamine (2.0 mmol) neutralizes HCl generated during the reaction.
- Conditions : Reflux at 60°C for 5 hours. Progress is monitored via TLC (ethyl acetate/hexane, 1:1).
- Workup : The mixture is cooled, filtered, and the precipitate is recrystallized from ethanol.
Optimization and Mechanistic Insights
Solvent and Temperature Effects
Purification Techniques
- Recrystallization : Ethanol yields high-purity crystals (mp 210–212°C).
- Chromatography : Silica gel chromatography resolves regioisomeric byproducts (e.g., 5-bromo derivatives).
Spectroscopic and Crystallographic Characterization
NMR Analysis
X-Ray Diffraction
While no crystallographic data exists for the target compound, analogous structures (e.g., N-[3-(benzo[d]thiazol-2-yl)-6-bromo-2H-chromen-2-ylidene]-4-methylbenzenamine) reveal planar benzothiazole systems with dihedral angles <10° between aromatic rings.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Site
The bromine atom at the 6-position of the benzothiazole ring undergoes nucleophilic substitution under specific conditions:
This bromine site also participates in Ullmann-type couplings with amines or thiols under copper catalysis .
Amide Functionalization
The 4-methylbenzamide moiety undergoes hydrolysis and coupling reactions:
The amide group’s electron-withdrawing nature stabilizes intermediates during electrophilic substitution .
Benzothiazole Ring Modifications
The benzothiazole scaffold participates in cyclization and electrophilic attacks:
Catalytic C–H Functionalization
Ru(II)-catalyzed reactions enable regioselective modifications:
Multicomponent Reactions
One-pot syntheses leverage the compound’s dual reactivity:
Key Mechanistic Insights
-
Electronic Effects : The bromine atom and benzamide group direct electrophiles to the 5-position of the benzothiazole ring .
-
Solvent Dependency : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates by stabilizing transition states .
-
Catalyst Role : Ru(II) complexes facilitate C–H activation via cyclometalated intermediates, as evidenced by ESI-MS .
This compound’s versatility in cross-coupling, functionalization, and multicomponent reactions underscores its utility in synthesizing bioactive molecules and advanced materials .
Scientific Research Applications
Chemical Synthesis
Building Block for Novel Compounds
This compound serves as a crucial intermediate in the synthesis of various benzothiazole derivatives. These derivatives are explored for their potential biological activities, making N-(6-bromo-1,3-benzothiazol-2-yl)-4-methylbenzamide a valuable reagent in organic synthesis .
Reactivity
The compound can undergo several chemical reactions, including:
- Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
- Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
- Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents .
Biological Applications
Antimicrobial Activity
Research indicates that benzothiazole derivatives, including this compound, exhibit promising antimicrobial properties against various bacterial and fungal strains. This makes them potential candidates for developing new antimicrobial agents .
Anticancer Properties
The compound has shown cytotoxic effects against certain cancer cell lines. Studies are ongoing to explore its mechanisms of action and efficacy as an anticancer therapeutic agent. The presence of both a nitro group and a bromine atom enhances its biological activity .
Medical Research
Therapeutic Potential
Ongoing research is focused on the therapeutic applications of this compound in treating diseases such as cancer and infections. Its ability to modulate enzyme activity may contribute to its therapeutic effects .
Industrial Applications
Dye and Pigment Industry
The compound is utilized as an intermediate in the synthesis of dyes and pigments. Its unique structure allows for the development of colorants with specific properties suitable for various industrial applications .
Mechanism of Action
The mechanism of action of N-(6-bromo-1,3-benzothiazol-2-yl)-4-methylbenzamide is primarily based on its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Findings
a) Impact of Halogen Substitution
- Bromine vs. Chlorine : The target compound’s 6-bromo group enhances HDAC inhibition compared to the 6-chloro analog (), likely due to stronger hydrophobic interactions .
- Fluorine in Compound 136: Substitution with a 4-fluorophenylamino group reduces HDAC inhibition potency but introduces HDAC3 selectivity, suggesting fluorine’s role in modulating isoform specificity .
b) Role of Benzamide Substituents
- Methyl Group (Target Compound) : The 4-methyl group on benzamide optimizes HDAC binding. In contrast, bulkier groups (e.g., trifluoromethyl in ) shift activity toward kinase inhibition (e.g., PDGFRα, Abl) .
- Sulfamoyl and Pyrazole Groups : Larger substituents (e.g., dimethylsulfamoyl in ) increase molecular weight (>460 g/mol) and may impair blood-brain barrier penetration or oral bioavailability, as seen in related kinase inhibitors () .
Pharmacokinetic and Physicochemical Considerations
- Molecular Weight and Bioavailability : The target compound’s lower molecular weight (~346 g/mol) compared to analogs (>400 g/mol, –9) suggests favorable pharmacokinetics. However, bromine’s lipophilicity may require formulation optimization for solubility.
- Selectivity Challenges : Compound 109’s hexyl linker improves HDAC potency but reduces selectivity, whereas the target compound’s simpler structure balances potency and specificity .
Biological Activity
N-(6-bromo-1,3-benzothiazol-2-yl)-4-methylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a benzothiazole moiety that is often associated with various biological activities. Its molecular formula is , and it has a molecular weight of approximately 292.18 g/mol. The presence of the bromine atom enhances its reactivity and potential interactions with biological targets.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of benzothiazole derivatives, including this compound. This compound exhibits activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 12 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 20 µg/mL | |
| Bacillus subtilis | 15 µg/mL |
The MIC values indicate that this compound shows promising antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. These findings suggest its potential as an antimicrobial agent in clinical settings.
Anticancer Activity
Research has also indicated that this compound may possess anticancer properties . Benzothiazole derivatives have been recognized for their ability to induce cytotoxic effects in various cancer cell lines.
Case Study: Cytotoxic Effects on Cancer Cell Lines
In a study evaluating the cytotoxic effects of this compound on several cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), A549 (lung cancer)
- Results :
- HeLa: IC50 = 25 µM
- MCF-7: IC50 = 30 µM
- A549: IC50 = 28 µM
These results indicate that the compound exhibits significant cytotoxicity against these cell lines, suggesting its potential as a lead compound for further development in anticancer therapies .
The mechanism of action for this compound involves interaction with specific molecular targets. It is believed to inhibit enzymes involved in cell proliferation and survival pathways, leading to apoptosis in cancer cells. Additionally, its antimicrobial activity may stem from disrupting bacterial cell wall synthesis or function .
Therapeutic Applications
Beyond its antimicrobial and anticancer activities, this compound is being investigated for potential applications in treating other diseases, including inflammatory conditions. Its ability to modulate biological pathways makes it a candidate for further research in drug development.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(6-bromo-1,3-benzothiazol-2-yl)-4-methylbenzamide, and how can reaction conditions be optimized for yield and purity?
- Methodology :
- Nucleophilic substitution : React 6-bromo-1,3-benzothiazol-2-amine with 4-methylbenzoyl chloride in pyridine under reflux (yield: 63–90%) .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (methanol) to isolate the product. Monitor purity via TLC and confirm with melting point analysis (e.g., 165–174°C) .
- Key parameters : Control stoichiometry (1:1 amine-to-acyl chloride ratio) and reaction time (overnight stirring at room temperature) to minimize byproducts .
Q. How should researchers characterize the structure of this compound using spectroscopic techniques?
- Methodology :
- 1H/13C NMR : Identify signals for the 6-bromo-benzothiazole moiety (δ ~7.5–8.2 ppm for aromatic protons) and the 4-methylbenzamide group (δ ~2.4 ppm for CH3) .
- IR spectroscopy : Confirm amide C=O stretching (~1650–1720 cm⁻¹) and Br-C vibrations (~600–700 cm⁻¹) .
- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C15H11BrN2OS: 354.98) .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Methodology :
- In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Antimicrobial screening : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via agar diffusion, comparing zone-of-inhibition diameters to standard antibiotics .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies between spectroscopic predictions and observed molecular properties?
- Methodology :
- Single-crystal X-ray diffraction : Determine bond lengths (e.g., C-Br ~1.89 Å) and hydrogen-bonding patterns (e.g., N–H⋯N interactions stabilizing dimer formation) .
- Graph-set analysis : Classify intermolecular interactions (e.g., R₂²(8) motifs) to explain packing efficiency and solubility limitations .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting enzyme inhibition?
- Methodology :
- Analog synthesis : Modify the 4-methylbenzamide group (e.g., introduce halogens or trifluoromethyl) and compare inhibitory activity against kinases or proteases .
- Molecular docking : Use AutoDock Vina to predict binding poses with target enzymes (e.g., mGlu1 receptor; Ki ~13.6 nM) .
- Enzyme assays : Measure IC50 via fluorescence polarization or radiometric assays, validating with negative controls (e.g., mGlu1-selective ligand JNJ16259685) .
Q. How can researchers address contradictory in vitro vs. in vivo biological activity data?
- Methodology :
- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding (equilibrium dialysis) to explain low in vivo efficacy .
- Tumor xenograft models : Compare PET tracer uptake (e.g., 11C-labeled analogs) in melanoma-bearing mice to validate target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
